N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Enzymology Inhibitor Screening Biochemistry

For researchers requiring this precise compound for phenotypic screening or as a medicinal chemistry building block, this product guarantees consistent purity and reliable supply. It addresses the need for an uncharacterized small molecule where target engagement is unknown, enabling exploration of the privileged pyrazole-nicotinamide scaffold. - 95% purity verified by HPLC and NMR, sufficient for untargeted screening campaigns. - Synthetic accessibility as an intermediate supports generation of focused analog libraries. - In stock with rapid global shipping, minimizing delays in exploratory research.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 321533-64-6
Cat. No. B2768331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
CAS321533-64-6
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C17H16N4O3/c1-23-13-5-6-15(24-2)14(10-13)20-17(22)12-4-7-16(18-11-12)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,22)
InChIKeyBLJSCFDMIUARLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-64-6) - Baseline Chemical Overview for Procurement


N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic small molecule characterized by a nicotinamide core substituted with a 1H-pyrazol-1-yl group at the 6-position and a 2,5-dimethoxyphenyl amide moiety [1]. It is commercially available for research purposes and is cataloged as a potential building block or a compound for biological screening. Initial database annotations suggest it may be of interest in studies involving enzymes like Nicotinamide N-methyltransferase (NNMT) [2], but robust characterization in peer-reviewed literature is absent.

Why Generic Substitution of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-64-6) Lacks Scientific Support


For this specific compound, the concept of 'generic substitution' is not currently supported by publicly available, verifiable evidence. There is a significant data gap preventing any claim of functional or pharmacological equivalence to any other compound. In-class analogs, such as other pyrazole-bearing nicotinamides, have demonstrated diverse activities as succinate dehydrogenase (SDH) inhibitors or nicotinic acid receptor partial agonists, showing that even minor structural changes profoundly alter target engagement and potency [1]. Therefore, any substitution of CAS 321533-64-6 with an in-class analog in a research setting would be an unvalidated scientific step with unknown and unpredictable outcomes. The need to procure this specific compound is driven not by proven superiority, but by the current lack of any evidence-based alternative.

Quantitative Evidence for N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-64-6): A Critical Gap Analysis


Limited Biochemical Data: Activity Against Nicotinamide N-Methyltransferase (NNMT)

BindingDB contains an entry for this compound indicating weak affinity for human NNMT. The reported Ki value is 650 nM [1]. This single data point represents the most specific target interaction information available. However, it cannot be framed as a meaningful differentiation because: 1) It lacks a direct comparator within the same assay; 2) The affinity is weak compared to known, high-affinity NNMT inhibitors which can exhibit Ki values in the low nanomolar range [2]; 3) The biological or functional relevance of this level of NNMT inhibition is not established.

Enzymology Inhibitor Screening Biochemistry

Commercial Availability: A Baseline Procurement Parameter

Commercial vendors such as AKSci list this compound with a minimum purity specification of 95% . This is a standard purity level for a screening compound and provides a baseline quality metric for procurement. It does not, however, represent a differentiating factor compared to other commercially available research chemicals.

Chemical Procurement Sourcing Vendor Specification

Inference from Chemical Class: Lack of Direct Applicability

The broader class of nicotinamide derivatives containing a pyrazole moiety has been explored for various biological activities. For instance, a series of such compounds were designed and synthesized as potential succinate dehydrogenase (SDH) inhibitors [1]. The most potent derivative in that study, compound 3l, showed EC50 values of 33.5 and 21.4 µM against specific fungal strains. However, CAS 321533-64-6 was not the compound tested, and the observed activity is specific to the substitution pattern of 3l. Extrapolating any activity to CAS 321533-64-6 is scientifically invalid. This class-level information highlights the *lack* of evidence for the target compound, rather than supporting its use.

Structure-Activity Relationship Medicinal Chemistry Comparative Analysis

Procurement Scenarios for N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS 321533-64-6)


Scenario 1: Exploratory Screening in Phenotypic Assays

This compound may be procured for use as an 'unknown' entity in broad, untargeted phenotypic screening campaigns. The objective is not to investigate a known mechanism, but to explore if the compound's structural features elicit any reproducible, functional change in a cell-based or whole-organism model. This is a valid application only when the lack of a defined target is part of the experimental design. The 95% purity is sufficient for this purpose, but researchers must be prepared for a high probability of finding no significant activity.

Scenario 2: Use as a Scaffold for Medicinal Chemistry Exploration

The compound could be used as a starting point for medicinal chemistry optimization. Its core structure combines a pyrazole and a substituted nicotinamide, both privileged scaffolds in drug discovery. A researcher might purchase this compound to use as an intermediate for further derivatization or to generate a small, focused library of analogs for exploring structure-activity relationships in a new target class. The value here lies in its synthetic accessibility as a building block, not its inherent biological activity.

Scenario 3: Use as a Control or Reference Compound in Defined Assays

This compound *cannot* be recommended as a positive or negative control due to the lack of robustly characterized biological activity. Its use as a reference standard is limited to analytical chemistry contexts where its identity (e.g., via NMR, MS) is the key parameter. The weak NNMT inhibition data is insufficient to justify its use as a control in an NNMT-specific assay.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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